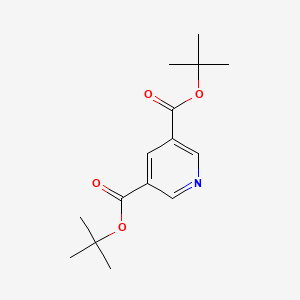

Di-tert-butyl pyridine-3,5-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-11(9-16-8-10)13(18)20-15(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTLSCCBMXZDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606428 | |

| Record name | Di-tert-butyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145530-89-8 | |

| Record name | Di-tert-butyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Tert Butyl Pyridine 3,5 Dicarboxylate and Its Analogues

Direct Esterification Routes

Direct esterification involves the reaction of a carboxylic acid with an alcohol. For the formation of tert-butyl esters, which are prone to elimination reactions under harsh acidic conditions typical of Fischer-Speier esterification, milder methods are necessary. rsc.org The Steglich esterification has emerged as a particularly suitable method for synthesizing esters from sterically demanding alcohols like tert-butyl alcohol. rsc.orgorganic-chemistry.org

The direct condensation of pyridine-3,5-dicarboxylic acid with tert-butyl alcohol is a challenging transformation due to the low nucleophilicity and steric hindrance of the tertiary alcohol. This reaction typically does not proceed efficiently with simple acid catalysis. Instead, it necessitates the use of coupling agents to activate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the alcohol. The Steglich esterification, which utilizes a combination of a dehydrating agent and a nucleophilic catalyst, provides an effective route. organic-chemistry.org

Dehydrating agents, particularly carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), are crucial for this esterification. rsc.org The primary role of DCC is to activate the carboxylic acid. It reacts with the carboxyl group of pyridine-3,5-dicarboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org This intermediate is essentially an activated form of the carboxylic acid, analogous in reactivity to a carboxylic anhydride (B1165640), which can then be attacked by the tert-butyl alcohol. organic-chemistry.org

The formation of the O-acylisourea intermediate is a key step that facilitates the otherwise difficult esterification with a tertiary alcohol. libretexts.org A significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct. rsc.org DCU is poorly soluble in many common organic solvents, which allows for its removal by filtration, but trace amounts can sometimes complicate product purification. rsc.orgresearchgate.net

While the DCC-activated intermediate can react directly with alcohols, the reaction with sterically hindered alcohols like tert-butyl alcohol is often slow and inefficient. The addition of a catalytic amount of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), significantly accelerates the reaction. rsc.orgresearchgate.net

DMAP is a more potent nucleophile than tert-butyl alcohol. rsc.org It rapidly attacks the O-acylisourea intermediate to form a new, highly electrophilic intermediate, the N-acylpyridinium salt. rsc.orgutrgv.edu This species is much more reactive towards nucleophilic attack by the alcohol than the O-acylisourea. rsc.org The catalyst is then regenerated upon the formation of the ester, allowing it to participate in further catalytic cycles. This catalytic action not only increases the reaction rate but also suppresses a potential side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. rsc.orgorganic-chemistry.org

Table 1: Key Reagents in Steglich Esterification of Pyridine-3,5-dicarboxylic Acid

| Reagent | Chemical Name | Role in Reaction | Mechanism of Action |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dehydrating/Activating Agent | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org |

| DMAP | 4-Dimethylaminopyridine | Nucleophilic Catalyst | Reacts with the O-acylisourea intermediate to form a more electrophilic N-acylpyridinium salt, accelerating the attack by the alcohol. rsc.orgutrgv.edu |

| t-BuOH | tert-Butyl Alcohol | Nucleophile | Attacks the activated carboxylic acid intermediate to form the final tert-butyl ester. |

The successful synthesis of di-tert-butyl pyridine-3,5-dicarboxylate (B1229872) via the Steglich method depends on carefully controlled reaction conditions.

Solvent: The reaction is typically carried out in aprotic, non-polar, or dipolar aprotic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net

Temperature: The esterification is performed under mild conditions, often at room temperature or slightly below (0 °C to room temperature), to minimize side reactions. rsc.org

Stoichiometry: Pyridine-3,5-dicarboxylic acid is treated with an excess of tert-butyl alcohol and at least two equivalents of DCC to esterify both carboxylic acid groups. A catalytic amount of DMAP (typically 5-10 mol%) is sufficient to promote the reaction. organic-chemistry.org

Work-up and Purification: A critical aspect of optimization is the removal of the DCU byproduct and excess reagents. The bulk of the insoluble DCU is typically removed by filtration. researchgate.net Any remaining DCU and the basic DMAP catalyst can be removed by subsequent acid washes (if the product is stable to acid), followed by standard purification techniques like column chromatography. researchgate.netresearchgate.net Using water-soluble carbodiimides like EDC-HCl can sometimes simplify purification. rsc.org

Optimization strategies may involve screening different solvents, adjusting the stoichiometry of the coupling reagents, and modifying the temperature to maximize the yield and minimize the formation of byproducts like N-acylurea. rsc.org

The principles used for the synthesis of di-tert-butyl pyridine-3,5-dicarboxylate are applicable to a range of other pyridine (B92270) dicarboxylate analogues. For less sterically hindered alcohols, such as ethanol (B145695) or methanol, simpler esterification methods can be effective.

For example, Diethyl pyridine-3,5-dicarboxylate can be synthesized through the direct esterification of pyridine-3,5-dicarboxylic acid with ethanol. This reaction can often be achieved using more traditional acid catalysis (e.g., sulfuric acid), a method known as Fischer esterification. google.com However, for sensitive substrates or to achieve milder conditions, the Steglich protocol (DCC/DMAP) remains a viable and effective alternative.

Table 2: Comparison of Esterification Methods for Pyridine Dicarboxylates

| Method | Typical Alcohol Substrate | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Primary & Secondary (e.g., Ethanol) | Strong Acid Catalyst (e.g., H₂SO₄) | Reflux temperatures google.com | Simple, inexpensive reagents | Harsh conditions, not suitable for tertiary alcohols or sensitive substrates rsc.org |

| Steglich Esterification | Primary, Secondary, & Tertiary (e.g., tert-Butyl Alcohol) | DCC, catalytic DMAP | Mild (0 °C to RT) rsc.org | Mild conditions, high yields, suitable for hindered alcohols organic-chemistry.org | Formation of DCU byproduct complicates purification researchgate.net |

| Acyl Chloride Route | All types | Thionyl Chloride (SOCl₂), then alcohol and base | Two steps, often mild | High reactivity of acyl chloride intermediate | Requires an extra synthetic step to form the acyl chloride |

Condensation of Pyridine-3,5-dicarboxylic Acid with tert-Butyl Alcohol

Indirect Synthetic Pathways and Precursor Chemistry

Pyridine-3,5-dicarboxylic acid is not typically assembled with the ester groups already in place. Instead, the pyridine ring with the correct substitution pattern is first synthesized, and then the functional groups are manipulated. Pyridine carboxylic acids can be produced through the oxidation of alkylpyridines. google.com For example, 3,5-lutidine (3,5-dimethylpyridine) can be oxidized using strong oxidizing agents to yield pyridine-3,5-dicarboxylic acid.

Alternative indirect pathways could involve the construction of the pyridine ring itself through various cyclization reactions. The Hantzsch pyridine synthesis, for instance, could theoretically be adapted to produce a dihydropyridine (B1217469) ring with ester groups at the 3 and 5 positions, which would then be oxidized to the corresponding pyridine. Following the synthesis of the core pyridine-3,5-dicarboxylic acid, the direct esterification methods described previously are applied to introduce the tert-butyl ester functionalities.

Transformations from Dihydropyridine Intermediates

The primary route to this compound involves the synthesis of a di-tert-butyl 1,4-dihydropyridine-3,5-dicarboxylate intermediate, which is subsequently aromatized. This two-step process is a cornerstone in the synthesis of many pyridine derivatives.

Hantzsch Dihydropyridine Synthesis and its Derivatives

The Hantzsch synthesis, a classic multi-component reaction first reported in 1881, remains a highly effective method for the preparation of dihydropyridine derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.orgnih.gov In the context of this compound, the key β-ketoester employed is tert-butyl acetoacetate (B1235776).

The reaction proceeds through a series of steps, likely involving the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.orgacs.org These intermediates then combine and cyclize to form the 1,4-dihydropyridine (B1200194) ring. acs.org The bulky tert-butyl groups of the acetoacetate can influence the reaction rate and yield, sometimes necessitating modified reaction conditions compared to syntheses using smaller esters like ethyl acetoacetate. mdpi.com

A typical procedure for the synthesis of the dihydropyridine precursor, di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, involves reacting an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), two equivalents of tert-butyl acetoacetate, and ammonium acetate. acs.org

Table 1: Representative Hantzsch Synthesis of a Di-tert-butyl Dihydropyridine Derivative

| Reactants | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Product |

| Example | 2-Furaldehyde | tert-Butyl acetoacetate | Ammonium acetate | Solvent-free | 100 °C, 45 min | Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

This reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. acs.org

Oxidative Aromatization Strategies of 1,4-Dihydropyridines to Pyridines

The final step in the synthesis of this compound is the oxidative aromatization of the 1,4-dihydropyridine intermediate. This dehydrogenation process is crucial as it leads to the stable aromatic pyridine ring. mdpi.com A wide array of oxidizing agents and methods have been developed for this transformation, ranging from classical chemical oxidants to more sustainable catalytic systems. mdpi.comresearchgate.netrsc.org

The choice of oxidant can be influenced by the steric hindrance of the ester groups. For di-tert-butyl esters, milder and more selective methods are often preferred to avoid potential side reactions. Common oxidizing agents include nitric acid, potassium permanganate, and ceric ammonium nitrate (B79036) (CAN). nih.gov More recently, greener alternatives have been explored, such as the use of molecular oxygen, often in the presence of a catalyst. asianpubs.org Enzymatic methods, for instance using laccase, have also been shown to be effective for the oxidation of dihydropyridines. rsc.org

Table 2: Selected Oxidative Aromatization Methods for 1,4-Dihydropyridines

| Oxidizing System | Substrate | Conditions | Yield | Reference |

| H₆PMo₉V₃O₄₀ | Various Hantzsch 1,4-dihydropyridines | Refluxing acetic acid | High | nih.gov |

| Ca(OCl)₂ | Various Hantzsch 1,4-dihydropyridines | Aqueous media, room temperature | Good | researchgate.net |

| Na₂S₂O₄/TBHP | Hantzsch 1,4-dihydropyridines | Mild conditions | Good to excellent | rsc.org |

| Air (O₂) | Hantzsch ester | Various organic solvents, reflux | Variable | asianpubs.org |

The development of efficient and mild aromatization methods is a continuous area of research, with a focus on improving yields, reducing reaction times, and minimizing environmental impact.

Comparative Analysis with Di-tert-butyl Dicarbonate (B1257347) (Boc Anhydride) Synthetic Methods

While both this compound and Di-tert-butyl dicarbonate (Boc anhydride) contain di-tert-butyl ester functionalities, their synthetic methodologies are fundamentally different, reflecting their distinct molecular architectures and applications.

Preparation Methodologies of Boc Anhydride

Boc anhydride is a crucial reagent in organic synthesis, primarily used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. nbinno.comorganic-chemistry.orghighfine.commasterorganicchemistry.comwikipedia.orgchemistrysteps.com Its synthesis does not involve the construction of a heterocyclic ring. A classical and commercially employed method for its preparation involves the reaction of tert-butanol (B103910), carbon dioxide, and phosgene (B1210022), using a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org

A widely used laboratory and industrial synthesis starts with potassium tert-butoxide, which is reacted with carbon dioxide to form potassium tert-butyl carbonate. This intermediate is then treated with a reagent like phosgene or a sulfonyl chloride to generate a tricarbonate, which subsequently decomposes to Boc anhydride. orgsyn.orgacs.org Greener industrial methods often utilize the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by an acid like p-toluenesulfonic acid or methanesulfonic acid. wikipedia.org

The synthesis of Boc anhydride is centered around the formation of a reactive anhydride linkage, which is its key functional feature for acting as an electrophilic source of the Boc group. chemistrysteps.com

Application of Boc Chemistry in Protective Group Strategies

The primary application of Boc anhydride is in the protection of amine functional groups. nbinno.comorganic-chemistry.orghighfine.commasterorganicchemistry.com The Boc group is valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This orthogonality makes it a cornerstone of protecting group strategies in complex multi-step syntheses, particularly in peptide synthesis. nbinno.com

The reaction of Boc anhydride with an amine is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate (B1207046) and the release of tert-butanol and carbon dioxide as byproducts. chemistrysteps.com This clean and high-yielding reaction has made Boc anhydride an indispensable tool for chemists. nbinno.com

In comparing the synthesis of this compound and Boc anhydride, a key distinction lies in the complexity of the molecular framework being constructed. The Hantzsch synthesis involves the creation of a six-membered heterocyclic ring with multiple stereocenters in the dihydropyridine intermediate, requiring a multi-component condensation reaction. In contrast, the synthesis of Boc anhydride focuses on the formation of a specific functional group, the dicarbonate, from simpler acyclic precursors.

Green Chemistry and Sustainable Synthetic Approaches for Pyridine Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyridine derivatives, including this compound. ijcrt.org Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy.

The Hantzsch synthesis itself, being a multi-component reaction, is inherently more atom-economical than many linear synthetic sequences. ijcrt.org Recent advancements have further enhanced its green credentials. For instance, carrying out the Hantzsch reaction in greener solvents like water or ethanol, or under solvent-free conditions, significantly reduces the environmental impact. acs.orgresearchgate.net The use of reusable heterogeneous catalysts, such as seashell/kaolin systems, also contributes to a more sustainable process. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Catalysis in Pyridine Dicarboxylate Synthesis

Catalysis plays a pivotal role in the synthesis of pyridine dicarboxylates and their analogues, such as pyridine dicarbonitriles, by influencing reaction rates, yields, and selectivity. Various catalysts, ranging from simple bases to more complex organocatalysts, have been employed to facilitate the construction of the pyridine ring.

Systematic investigations have revealed the profound effects of both catalyst and solvent choice on the outcome of these syntheses. For instance, in the multicomponent reaction (MCR) to form pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, the performance of an ionic base (tetrabutylammonium hydroxide (B78521), TBAH) and an amine base (piperidine) were compared. nih.gov While the amine base provided better results in ethanol, the ionic base led to similar yields in a significantly shorter time when acetonitrile (B52724) was used as the solvent. nih.gov This highlights the intricate relationship between the catalyst, solvent, and reaction efficiency.

Mechanistically, different catalysts can promote distinct pathways, particularly in the final oxidation step of the 1,4-dihydropyridine intermediate to the aromatic pyridine product. In the amine base-catalyzed system, a Knoevenagel adduct is a key intermediate in the oxidation process. nih.gov Conversely, when an ionic base is used, aerobic oxygen serves as the primary oxidant. nih.gov A wide array of organocatalysts has been successfully utilized for the synthesis of pyridine-3,5-dicarbonitrile (B74902) analogues, demonstrating the versatility of this approach. researchgate.net

| Catalyst | Catalyst Type | Solvent | Key Advantages |

|---|---|---|---|

| Piperidine (B6355638) | Amine Base | Ethanol | Better yields compared to ionic base in the same solvent. nih.gov |

| Tetrabutylammonium hydroxide (TBAH) | Ionic Base | Acetonitrile | Shorter reaction times. nih.gov |

| Montmorillonite K10 Clay | Heterogeneous | Not specified | Environmentally benign, reusable, short reaction times. researchgate.net |

| L-Arginine | Organocatalyst | Not specified | High yields (80-98%). researchgate.net |

| Choline methoxide | Organocatalyst | Not specified | High yields (80-98%). researchgate.net |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyridine dicarboxylates from simple precursors in a single step. These methods are characterized by high atom economy, reduced reaction times, and operational simplicity. acsgcipr.orgoist.jp

The Hantzsch pyridine synthesis, first reported in 1882, is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs) by condensing an aldehyde, two equivalents of a β-ketoester, and an ammonia source. nih.govorganic-chemistry.orgresearchgate.net The resulting Hantzsch esters, such as Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, are direct precursors to the corresponding pyridine dicarboxylates. nih.govchemimpex.com The final step to obtain the aromatic pyridine ring is an oxidation (dehydrogenation) reaction. organic-chemistry.orgresearchgate.net

Modern adaptations of the Hantzsch synthesis and other MCRs often utilize techniques like microwave irradiation to accelerate the reaction and improve yields. nih.gov For example, the synthesis of 1,4-DHPs has been achieved in domestic microwave ovens in just 3 to 6 minutes with yields ranging from 35% to 97%. nih.gov Some protocols even combine the cyclization and oxidation steps into a single "domino" reaction, using reagents like ammonium nitrate with a bentonite (B74815) clay support to act as both the ammonia source and the oxidizing agent. nih.gov

Beyond the Hantzsch reaction, other MCRs like the Bohlmann-Rahtz synthesis provide alternative routes to polysubstituted pyridines. acsgcipr.orgcore.ac.uk Researchers have also developed novel one-pot methods for specific analogues, such as 4-substituted pyridine-2,6-dicarboxylic acid derivatives, by reacting pyruvates and aldehydes with a catalyst to form an intermediate that is then treated with ammonium acetate under mild conditions. oist.jp These reactions are prized for their high atom economy and mild reaction conditions. oist.jp

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Classic Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine-3,5-dicarboxylate | Well-established, good yields. nih.gov | nih.govorganic-chemistry.org |

| Microwave-Assisted Hantzsch | Aldehyde, 3-Aminocrotonate, Methyl acetoacetate | 1,4-Dihydropyridine | Rapid (3-6 min), high yields (up to 97%). nih.gov | nih.gov |

| Domino Hantzsch Synthesis/Aromatization | Aldehyde, β-ketoester, Ammonium nitrate, Bentonite clay | Pyridine | One-pot cyclization and oxidation. nih.gov | nih.gov |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted Pyridine | One-pot, three-component, total regiochemical control. core.ac.uk | core.ac.uk |

| Novel MCR for Pyridine-2,6-dicarboxylates | Pyruvates, Aldehydes, Pyrrolidine-acetic acid catalyst, Ammonium acetate | 4-Substituted Pyridine-2,6-dicarboxylic acid derivative | One-pot, mild conditions, high atom economy. oist.jp | oist.jp |

Chemical Reactivity and Transformation Mechanisms of Di Tert Butyl Pyridine 3,5 Dicarboxylate

Ester Group Transformations

The two tert-butyl ester groups are the primary sites of chemical reactivity in the molecule under many conditions. They can undergo hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis Reactions of tert-Butyl Ester Moieties

The tert-butyl esters of Di-tert-butyl pyridine-3,5-dicarboxylate (B1229872) are notably stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. researchgate.net This selective lability is a key feature of tert-butyl esters in synthetic chemistry. researchgate.net

The hydrolysis of both tert-butyl ester groups yields Pyridine-3,5-dicarboxylic acid. This transformation is typically achieved by treatment with a strong acid. A variety of acids can be employed for this purpose, including inorganic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as trifluoroacetic acid (TFA). researchgate.net The reaction is an equilibrium process, and to ensure it proceeds to completion, a large excess of water is often used. researchgate.net

Table 1: Conditions for Hydrolysis of Di-tert-butyl Pyridine-3,5-dicarboxylate This table is interactive. Click on the headers to sort.

| Acid Catalyst | Typical Solvent | General Conditions | Primary Byproducts | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Room Temperature | Isobutylene, CO₂ | researchgate.net |

| Hydrochloric Acid (HCl) | Water/Dioxane | Reflux | Isobutylene | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Water/THF | Reflux | Isobutylene | researchgate.net |

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism that differs from that of primary or secondary alkyl esters. The stability of the tertiary carbocation is the key determinant of the reaction pathway. researchgate.net

The proposed mechanism involves the following steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. researchgate.net

Carbocation Formation: Unlike typical ester hydrolysis where a nucleophile (water) attacks the carbonyl carbon, the tert-butyl ester cleaves via a unimolecular pathway. The carbon-oxygen bond between the carbonyl group and the tert-butyl group breaks, leading to the formation of the carboxylic acid and a relatively stable tert-butyl carbocation. researchgate.netresearchgate.net

Deprotonation/Elimination: The highly reactive tert-butyl carbocation is subsequently neutralized. It is typically deprotonated by a weak base (such as the conjugate base of the acid catalyst or water), resulting in the formation of 2-methylpropene (isobutylene) gas. researchgate.net This step regenerates the acid catalyst, allowing it to participate in further reactions. researchgate.net

Table 2: Mechanistic Steps of Acid-Catalyzed Hydrolysis of a tert-Butyl Ester This table is interactive. Click on the headers to sort.

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | Protonated Ester | researchgate.net |

| 2 | Unimolecular Cleavage | Carboxylic Acid, tert-Butyl Carbocation | researchgate.netresearchgate.net |

Reduction of Ester Functions to Corresponding Alcohols

The ester groups of this compound can be reduced to the corresponding primary alcohols, yielding (Pyridine-3,5-diyl)dimethanol. This transformation requires a powerful reducing agent due to the relatively low reactivity of esters.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to an alkoxide. A final aqueous workup step protonates the resulting dialkoxide to yield the diol, (Pyridine-3,5-diyl)dimethanol. masterorganicchemistry.com

Nucleophilic Substitution of Ester Groups

The carbonyl carbon of the ester groups is electrophilic and can be attacked by nucleophiles other than water or hydride. This can lead to nucleophilic acyl substitution reactions, such as transesterification. In a typical transesterification reaction, an alcohol, in the presence of an acid or base catalyst, reacts with the ester. The nucleophilic oxygen of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can displace the tert-butoxide group (-O-tBu), resulting in the formation of a new ester. The facility of this reaction depends on the nucleophilicity of the incoming alcohol and the reaction conditions employed.

Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of both the ring nitrogen and the two dicarboxylate substituents.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This general electron deficiency makes pyridines less susceptible to electrophilic aromatic substitution (EAS) than benzene. researchgate.net The presence of two strong electron-withdrawing ester groups at the 3 and 5 positions further deactivates the ring towards electrophilic attack. These groups pull electron density from the ring, making it a much poorer nucleophile. Therefore, classic EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to be very difficult to achieve on this substrate.

Conversely, the highly electron-deficient nature of the ring activates it towards nucleophilic aromatic substitution (SNAᵣ). Electron-withdrawing groups enhance the ring's ability to stabilize the negative charge in the intermediate (a Meisenheimer-like complex) formed during nucleophilic attack. In pyridines, the positions most activated for nucleophilic attack are the ortho and para positions relative to the nitrogen atom (the 2-, 4-, and 6-positions). Therefore, it is plausible that a strong nucleophile could attack this compound at the 2-, 4-, or 6-positions, potentially leading to substitution if a suitable leaving group were present at one of those positions. The bulky nature of the tert-butyl ester groups may also provide some steric hindrance to approaching nucleophiles. orgsyn.org

Oxidation Reactions of the Pyridine Nucleus

The pyridine nucleus is an aromatic, electron-deficient system, which generally confers a high degree of resistance to oxidation reactions. The metabolic oxidation of 1,4-dihydropyridine (B1200194) structures to their corresponding pyridine derivatives is a well-documented process, highlighting the thermodynamic stability of the aromatic pyridine ring. wum.edu.pkresearchgate.net However, the subsequent oxidation of the pyridine ring itself is not a common transformation under standard laboratory conditions.

Research into the specific oxidative reactions of the this compound nucleus is not extensively detailed in the literature. While pyridine-3,5-dicarboxylate ligands can participate in the formation of redox-active metal-organic frameworks, this involves the electrochemical behavior of the entire coordination complex rather than a direct chemical oxidation of the pyridine ring in the isolated molecule. nih.govrsc.org The inherent stability of the pyridine core, compounded by the presence of two electron-withdrawing carboxylate groups, renders it particularly unreactive toward oxidative degradation.

Further Functionalization of the Pyridine Core

Despite its general stability, the pyridine core of this compound can undergo further functionalization, particularly at the C4 position, which is the most activated site for certain transformations. The electron-withdrawing nature of the dicarboxylate groups enhances the acidity of the C4 proton.

One promising strategy for functionalization is direct C4-metalation via deprotonation. While organolithium reagents often lead to undesired nucleophilic addition at the C2 position of pyridines, stronger, non-nucleophilic bases like n-butylsodium have proven effective for selective deprotonation at the C4 position, even on highly hindered substrates like 2,6-di-tert-butylpyridine. nih.gov This approach allows for the generation of a 4-sodiopyridine intermediate, which can be trapped with various electrophiles to introduce new alkyl or aryl substituents. This methodology offers a pathway to synthesize a range of 4-substituted pyridine derivatives. nih.gov

Furthermore, the synthesis of related compounds such as dimethyl 4-iodopyridine-2,6-dicarboxylate suggests that electrophilic halogenation at the C4 position is a viable strategy for introducing a functional handle, which can then be used for subsequent cross-coupling reactions to build more complex molecular architectures. nih.gov

Reactivity Influenced by tert-Butyl Steric Hindrance

The most defining characteristic of this compound's reactivity is the profound steric hindrance imposed by the two bulky tert-butyl groups on the ester functionalities. This steric bulk dramatically influences both the speed and the selectivity of its chemical reactions.

Impact on Reaction Rates and Selectivity

Steric effects play a critical role in determining the reactivity of aromatic compounds. The presence of bulky substituents can physically obstruct the approach of reagents to a reaction center, thereby significantly reducing the rate of reaction. This principle is clearly demonstrated in electrophilic aromatic substitution, where the formation of the intermediate sigma-complex is hindered by large groups. For instance, the rate of nitration of tert-butylbenzene (B1681246) is substantially slower than that of toluene (B28343) or benzene due to the steric hindrance from the single tert-butyl group.

| Pyridine Derivative | Rate Constant (k₂) [L·mol⁻¹·s⁻¹] | Relative Reactivity |

|---|---|---|

| 4-tert-Butylpyridine | 3.2 x 10⁷ | 94,118 |

| Pyridine | 2.8 x 10⁷ | 82,353 |

| 2,6-Di-tert-butylpyridine | 3.4 x 10⁴ | 1 |

Stereochemical Implications in Chemical Transformations

The steric bulk of the tert-butyl groups can also have profound stereochemical implications, directing the spatial orientation of products in chemical transformations. In reactions where new chiral centers are formed, the bulky substituents can create a biased environment, favoring the formation of one stereoisomer over another.

A relevant example is the stereoselective dearomatization of pyridine derivatives. mdpi.com In these reactions, a nucleophile adds to the pyridine ring, often activated as a pyridinium (B92312) ion, converting the flat aromatic ring into a three-dimensional dihydropyridine (B1217469) or piperidine (B6355638) structure. The trajectory of the incoming nucleophile is highly sensitive to the steric environment of the ring. The large tert-butyl ester groups in this compound would be expected to effectively block one face of the molecule, forcing a nucleophile to attack from the opposite, less hindered face. This facial selectivity can lead to high levels of diastereoselectivity or enantioselectivity, especially when chiral catalysts or reagents are employed. mdpi.com This principle allows for the controlled synthesis of complex, enantioenriched azaheterocyclic building blocks from simple aromatic precursors. mdpi.comwikipedia.org

Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The pyridine-3,5-dicarboxylate (B1229872) scaffold is a fundamental component in the construction of elaborate molecular structures. While direct applications of the di-tert-butyl ester are often as an intermediate, its role is crucial for the successful synthesis of more complex derivatives.

Di-tert-butyl pyridine-3,5-dicarboxylate serves as a valuable starting material in the synthesis of more complex heterocyclic systems. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups or used in cyclization reactions. For instance, the related pyridine-2,6-dicarbonyl dichloride has been utilized to prepare a series of chiral linear and macrocyclic bridged pyridines with antimicrobial properties. nih.govmdpi.com This highlights the potential of pyridine (B92270) dicarboxylate derivatives in constructing larger, functional heterocyclic frameworks. The synthesis of functionalized pyridines is a key area of research, and starting with a pre-functionalized pyridine ring like this compound can streamline synthetic routes. mdpi.comnih.gov

The rigid and defined geometry of the pyridine-3,5-dicarboxylate core makes it an excellent scaffold for the construction of multicyclic systems and star-shaped molecules. acs.orgnih.govmdpi.comrsc.org These aesthetically pleasing and functionally significant molecules have applications in various fields, including materials science and supramolecular chemistry. The synthesis of star-shaped macromolecules often involves a central core to which several arms are attached. Pyridine derivatives can act as such a core. For example, star-shaped macromolecules with a hexakis(fluoren-2-yl)benzene core and a pyridine periphery have been synthesized and investigated for their electron-transporting properties in organic light-emitting devices (OLEDs). nih.govresearchgate.net The synthesis of such complex structures often relies on the stepwise construction and functionalization of building blocks, where a protected dicarboxylate like the di-tert-butyl ester could play a key role in managing reactivity.

As an intermediate, this compound offers a strategic advantage in the synthesis of specialty chemicals. The tert-butyl ester groups can act as protecting groups, preventing the carboxylic acid moieties from undergoing unwanted reactions while other parts of the molecule are being modified. fishersci.co.ukjk-sci.com This is particularly important in multi-step syntheses where precise control over reactivity is essential. For instance, in the development of pharmaceutical compounds or advanced materials, the pyridine-3,5-dicarboxylate unit might be a key structural motif. The di-tert-butyl ester allows for its incorporation into a larger molecule, with the ester groups being removed at a later stage to reveal the carboxylic acids for further functionalization, such as amide bond formation or conversion to other groups. The related compound, di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a known key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Coordination Chemistry of Pyridine Dicarboxylates

The deprotected form of this compound, pyridine-3,5-dicarboxylic acid, and its derivatives are highly versatile ligands in coordination chemistry. The presence of both nitrogen and oxygen donor atoms allows for the formation of a wide variety of coordination complexes with diverse structures and properties.

Pyridine-3,5-dicarboxylic acid is a multidentate ligand capable of bridging multiple metal centers. mdpi.com Its rigid structure and the divergent orientation of the carboxylate groups make it an excellent candidate for the design of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The coordination modes of the carboxylate groups can vary from monodentate to bidentate, and the pyridine nitrogen can also coordinate to a metal center, leading to a rich structural diversity in the resulting complexes. acs.org Researchers have synthesized a variety of metal complexes using pyridine dicarboxylate ligands with different transition metals, leading to compounds with interesting magnetic, luminescent, and catalytic properties. mdpi.com

The following table provides examples of metal complexes formed with pyridine dicarboxylate ligands:

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

| Co(II) | 1,10-Phenanthroline | 2D Coordination Polymer | mdpi.com |

| Co(II) | 2,2'-bipyridine | 2D Coordination Polymer | mdpi.com |

| Mn(II), Co(II/III), Ni(II), Cu(II) | Various coligands | 2D and 3D Coordination Polymers | acs.org |

| Cd(II), Zn(II), Co(II), Cu(II) | Various templates | 0D, 2D, and 3D Coordination Polymers | rsc.orgresearchgate.net |

The use of pyridine-3,5-dicarboxylic acid as a building block has led to the successful synthesis of numerous coordination polymers and MOFs. chemimpex.comrsc.orgresearchgate.net These materials are of great interest due to their porous structures, high surface areas, and potential applications in gas storage, separation, and catalysis. The structure of the resulting framework can be tuned by varying the metal ion, the solvent system, and the reaction temperature, as well as by introducing ancillary ligands. mdpi.comacs.org For example, a series of new MOFs have been prepared from the reaction of pyridine-3,5-dicarboxylic acid with various divalent metal ions in the presence of different template molecules, resulting in structures with dimensionalities ranging from 0D discrete complexes to 3D coordination polymers. rsc.orgresearchgate.net Another study demonstrated the construction of coordination polymers from an adaptable pyridine-dicarboxylic acid linker with various transition metals, yielding structures with diverse topologies and catalytic activities. acs.org

The table below summarizes some of the coordination polymers and MOFs synthesized using pyridine-3,5-dicarboxylate scaffolds.

| Compound Name | Metal Ion(s) | Dimensionality | Key Feature | Reference |

| {[Co2(L1)2(1,10-Phenanthroline)2(DMF)0.5(H2O)]} | Co(II) | 2D | Antiferromagnetic exchange | mdpi.com |

| {[Co(L1)(2,2-bipyridine)]} | Co(II) | 2D | Antiferromagnetic exchange | mdpi.com |

| {[Mn(μ4-pdba)(H2O)]n} | Mn(II) | 2D | sql topology | acs.org |

| {[Cu2(μ3-pdba)2(bipy)]·2H2O}n | Cu(II) | 3D | tfk topology | acs.org |

| {[(CH3)2NH2]2[Cd2(PDC)3]}n·4nDMF·6nH2O | Cd(II) | 3D | New topological type | rsc.orgresearchgate.net |

Influence of tert-Butyl Groups on Coordination Geometry and Stability

The introduction of sterically demanding tert-butyl groups onto the pyridine-3,5-dicarboxylate backbone exerts a profound influence on the coordination geometry and stability of the resulting metal complexes. While direct studies on this compound are limited, the effects of bulky substituents can be inferred from related systems.

The primary influence of tert-butyl groups is steric hindrance, which can dictate the assembly and final architecture of coordination polymers and metal-organic frameworks (MOFs). For instance, in a cobalt(II) coordination polymer, the presence of a single tert-butyl group on the isophthalate (B1238265) ligand leads to the formation of a specific polymeric layer structure. nih.gov The bulky nature of the group can prevent the formation of more densely packed structures, instead favoring layered or more open frameworks.

In other ligand systems, such as tris(pyrazolyl)hydroborates, the incorporation of two tert-butyl groups on each pyrazolyl ring forces the ligand to adopt a highly twisted, propeller-like configuration. semanticscholar.org This twisting is a direct consequence of the steric repulsion between the bulky groups. A similar effect can be anticipated with this compound, where the tert-butyl groups would likely force the carboxylate groups and the pyridine ring to adopt a non-planar conformation. This distortion can, in turn, affect the coordination angles and distances to a metal center, leading to unique coordination geometries not accessible with less sterically hindered ligands.

Furthermore, the steric bulk of tert-butyl groups can enhance the stability of the resulting complexes in several ways:

Kinetic Stabilization : The bulky groups can shield the metal center from attack by other ligands or solvent molecules, thus increasing the kinetic stability of the complex.

Prevention of Aggregation : The steric hindrance can prevent the close approach of multiple complex molecules, thereby inhibiting aggregation or polymerization in solution.

Solubility : The nonpolar tert-butyl groups can increase the solubility of the metal complexes in organic solvents, facilitating their study and application in homogeneous systems.

The table below summarizes the general influence of bulky groups, such as tert-butyl, on the properties of coordination compounds, drawn from analogous systems.

| Property | Influence of Bulky tert-Butyl Groups | Rationale |

| Coordination Geometry | Distorted, non-planar conformations; formation of unique coordination angles. | Steric repulsion between bulky groups forces twisting of the ligand backbone. semanticscholar.org |

| Crystal Packing | Formation of layered or open framework structures; prevention of dense packing. | Steric hindrance prevents close packing of molecules. nih.gov |

| Kinetic Stability | Increased stability towards ligand exchange or decomposition. | Bulky groups provide a "protective shield" around the metal center. |

| Solubility | Enhanced solubility in nonpolar organic solvents. | The hydrophobic nature of tert-butyl groups increases affinity for organic media. |

Research in Catalysis Using Pyridine Dicarboxylate Derivatives

Pyridine dicarboxylate derivatives have emerged as versatile ligands and catalysts in a variety of chemical transformations due to their tunable electronic and steric properties, as well as their diverse coordination modes.

Application as Ligands in Homogeneous Catalysis

The pyridine dicarboxylate scaffold is a key component in the design of ligands for homogeneous catalysis. Coordination polymers constructed from pyridine-dicarboxylate linkers have demonstrated catalytic activity in reactions such as the Knoevenagel condensation. acs.org In these systems, the metal nodes act as Lewis acid sites, while the uncoordinated carboxylate groups or the pyridine nitrogen can function as Brønsted base sites, leading to cooperative catalysis.

Nickel complexes incorporating pyridine-based ligands have been developed for C-C and C-S cross-coupling reactions. researchgate.net The pyridine moiety acts as a supporting ligand, stabilizing the nickel center and modulating its reactivity. The electronic properties of the pyridine ring, which can be tuned by substituents like the dicarboxylate groups, are crucial for the efficiency of the catalytic cycle.

Investigation of Pyridine-Based Catalysts in Organic Transformations

Pyridine-based structures are extensively used to direct transition-metal-catalyzed C–H activation reactions, a powerful tool in organic synthesis. acs.orgnih.govnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal catalyst, such as palladium or rhodium, positioning it in close proximity to a specific C–H bond for activation. acs.orgrsc.org This chelation-assisted strategy enables highly regioselective functionalization of otherwise unreactive C–H bonds. rsc.org

While traditional methods often target the ortho-C–H bonds, recent advancements have enabled the functionalization of more remote meta and para positions. acs.orgnih.gov This is achieved by designing more elaborate directing templates that incorporate a pyridine unit to bind the catalyst, but with a specific geometry and distance to reach the desired C-H bond. acs.org Pyridine dicarboxylates themselves can also act as bifunctional organocatalysts. For example, pyridine-2,6-dicarboxylic acid has been shown to effectively catalyze the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The acidic carboxylic acid groups and the basic pyridine nitrogen work in concert to activate the substrates.

The table below highlights selected organic transformations catalyzed by systems incorporating pyridine derivatives.

| Transformation | Catalyst/Ligand System | Role of Pyridine Moiety |

| Knoevenagel Condensation | Coordination polymers with pyridine-dicarboxylate linkers | Part of the structural linker; potential basic site. acs.org |

| C-H Activation/Functionalization | Pyridine-containing substrates with a transition metal catalyst (e.g., Pd, Rh) | Directing group to achieve regioselectivity. acs.orgrsc.org |

| Hydrophosphonylation | Pyridine-2,6-dicarboxylic acid (organocatalyst) | Bifunctional catalyst (acid/base). organic-chemistry.org |

| C-C and C-S Coupling | Nickel complexes with pyridine supporting ligands | Stabilizes the metal center and modulates its electronic properties. researchgate.net |

Biomimetic Catalysis Studies

The structural motifs found in pyridine dicarboxylate ligands bear resemblance to those in the active sites of certain metalloenzymes, making them valuable platforms for developing biomimetic catalysts. Nickel complexes, for instance, are studied as models for nickel-containing enzymes, and their reactivity can be tuned by the supporting ligands, including pyridine derivatives. researchgate.net

Furthermore, manganese complexes have been synthesized to mimic the function of catechol oxidase. These complexes catalyze the oxidation of catechols to quinones, a reaction of biological and industrial importance. The ligand environment around the manganese center, which can be constructed using pyridine-containing scaffolds, is critical for achieving high catalytic activity. researchgate.net The ability of the pyridine-dicarboxylate framework to provide specific coordination geometries and electronic environments makes it a promising candidate for the development of more sophisticated biomimetic systems.

Advanced Materials Research

The rigid and versatile coordination properties of the pyridine-3,5-dicarboxylate unit make it an excellent building block for the construction of advanced functional materials, particularly crystalline porous materials like Metal-Organic Frameworks (MOFs).

Development of Functional Materials Incorporating Pyridine-3,5-dicarboxylate Units

Pyridine-3,5-dicarboxylic acid and its derivatives are widely used as organic linkers to construct MOFs with diverse structures and properties. rsc.orgumt.edu.my These materials are synthesized by combining the organic linker with various metal ions (e.g., Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺) under solvothermal conditions. rsc.orgumt.edu.my The resulting frameworks can exhibit one-, two-, or three-dimensional structures depending on the coordination preferences of the metal ion and the reaction conditions. acs.org

These pyridine-3,5-dicarboxylate-based MOFs have shown significant promise in several application areas:

Energy Storage : MOFs synthesized from pyridine-3,5-dicarboxylate and metals like copper or cobalt have been investigated as electrode materials for battery-supercapacitor hybrid devices. researchgate.netrsc.orgnih.gov The high porosity of these materials facilitates ion transport, while the redox-active metal centers provide the capacity for energy storage.

Luminescence : Lanthanide-based MOFs constructed with pyridine-3,5-dicarboxylate ligands can exhibit strong luminescent properties. researchgate.netcapes.gov.br The organic linker can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. These materials have potential applications in sensing, lighting, and optical devices. nih.gov

Gas Storage and Separation : The porous nature of these MOFs makes them candidates for gas storage and separation applications, although this area is less explored for this specific ligand compared to others. The properties of the pores can be tuned by changing the metal or the synthesis conditions.

The development of functional materials from pyridine-3,5-dicarboxylate units is a vibrant area of research, with new structures and applications continually being discovered. rsc.orgnih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

While specific, direct research on the role of this compound in supramolecular chemistry and host-guest systems is not extensively documented in publicly available literature, the structural components of the molecule allow for a theoretical exploration of its potential applications in these fields. The central pyridine ring, with its nitrogen atom, and the two bulky di-tert-butyl ester groups at the 3 and 5 positions, would govern its interactions and self-assembly properties.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, allowing the molecule to form complexes with suitable hydrogen bond donors. This interaction is fundamental in the design of various supramolecular architectures. Additionally, the nitrogen atom can coordinate with metal ions, enabling the formation of metallo-supramolecular assemblies. Pyridine-dicarboxylic acids, the parent compounds to their ester derivatives, are widely used as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.orgacs.org The esterification of the carboxylic acid groups into di-tert-butyl esters, however, modifies this behavior by preventing the carboxylate groups from participating in coordination, thus highlighting the role of the pyridine nitrogen as the primary binding site.

The solubility of this compound would also play a crucial role in its application in supramolecular chemistry. The presence of the lipophilic tert-butyl groups would render the molecule more soluble in nonpolar organic solvents, which could be advantageous for studying its self-assembly and host-guest properties in such media.

A comparative look at related structures provides further insight. For instance, pyridine-2,6-dicarboxylic acid esters have been shown to act as O,N,O-pincer ligands in copper (II) complexes, demonstrating the coordinating ability of the pyridine nitrogen and carbonyl oxygens. mdpi.com While the 3,5-substitution in this compound makes a similar pincer-type coordination less likely, the fundamental principle of metal-ligand interaction remains relevant.

The table below summarizes the potential interactions and their implications for the role of this compound in supramolecular and host-guest chemistry.

| Structural Feature | Potential Interaction | Implication in Supramolecular/Host-Guest Chemistry |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Formation of hydrogen-bonded networks with donor molecules. |

| Pyridine Nitrogen | Metal Coordination Site | Assembly of metallo-supramolecular structures. |

| Pyridine Ring | π-π Stacking | Interaction with aromatic guest molecules. |

| Di-tert-butyl Ester Groups | Steric Hindrance | Control of molecular packing and creation of potential guest cavities. |

| Di-tert-butyl Ester Groups | Van der Waals Forces | Contribution to the stability of supramolecular assemblies. |

| Overall Lipophilicity | Enhanced solubility in nonpolar solvents | Facilitates studies in organic media. |

Advanced Characterization and Analytical Methodologies for Di Tert Butyl Pyridine 3,5 Dicarboxylate

Chromatographic and Separation Techniques for Purity and Analysis

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity and quantity of Di-tert-butyl pyridine-3,5-dicarboxylate (B1229872). This method operates on principles similar to High-Performance Liquid Chromatography (HPLC) but utilizes columns packed with smaller sub-2 µm particles. The use of smaller particles results in significantly higher efficiency, resolution, and sensitivity, allowing for faster analysis times without compromising data quality.

In a typical UPLC analysis of Di-tert-butyl pyridine-3,5-dicarboxylate, a reversed-phase column (e.g., C18) is employed. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, typically at a wavelength where the pyridine (B92270) ring exhibits maximum absorbance. The retention time is a characteristic feature for identifying the compound, while the peak area is proportional to its concentration, enabling precise quantification.

Table 1: Illustrative UPLC Method Parameters and Results

| Parameter | Condition/Value |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 1 µL |

| Retention Time (t R ) | 2.85 min |

| Purity (by Area %) | >99.5% |

X-ray Crystallography for Solid-State Structure Determination

Crystal and Molecular Structure Analysis

Single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial coordinates of each atom. The analysis confirms the planar structure of the pyridine ring and the orientation of the two bulky di-tert-butyl dicarboxylate substituents. Key structural parameters, such as the bond lengths within the pyridine ring and the C-O bonds of the ester groups, can be measured with high precision. For instance, in similar carbamate (B1207046) structures, N—C bond lengths are around 1.404 Å, and C=O carbonyl bond lengths are approximately 1.201 Å. nih.gov The hybridization of the nitrogen atom in the pyridine ring is confirmed as sp², consistent with its aromatic character. nih.gov The tert-butyl groups typically exhibit expected tetrahedral geometry around the quaternary carbons.

Table 2: Representative Crystallographic Data for a Pyridine Dicarboxylate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 |

| b (Å) | 12.054 |

| c (Å) | 12.113 |

| β (°) | 95.54 |

| Volume (ų) | 1018.7 |

| Z (molecules/unit cell) | 4 |

Electrochemical Characterization

Electrochemical methods are employed to investigate the redox properties of this compound, providing information on its ability to accept or donate electrons.

Cyclic Voltammetry and Redox Potential Studies

Cyclic Voltammetry (CV) is a primary technique for studying the electrochemical behavior of a compound. In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the compound undergoes oxidation and reduction.

The voltammogram for this compound would likely show a reduction wave associated with the electron-deficient pyridine ring and potentially an oxidation wave at higher potentials. The half-wave potential (E₁/₂) provides a measure of the thermodynamic ease of the redox process. semanticscholar.org The reversibility of the redox events can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents.

Table 3: Hypothetical Redox Potential Data from Cyclic Voltammetry

| Process | E pa (V vs. SCE) | E pc (V vs. SCE) | E₁/₂ (V vs. SCE) |

|---|---|---|---|

| Reduction (Py/Py⁻) | -1.85 | -1.98 | -1.92 |

| Oxidation | +1.50 | N/A (Irreversible) | N/A |

SCE: Saturated Calomel Electrode

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful steady-state technique for probing interfacial properties and electron-transfer kinetics. acs.org When applied to an electrode modified with this compound, EIS measures the system's opposition to an AC current over a range of frequencies. acs.org

The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract quantitative parameters. researchgate.net Key parameters include the solution resistance (Rₛ), the charge-transfer resistance (R꜀ₜ), which relates to the kinetics of the redox process at the electrode surface, and the double-layer capacitance (Cdl), which describes the charge storage at the electrode-electrolyte interface. EIS is particularly useful for studying the internal resistance of electron-transfer processes in various electrochemical systems. diva-portal.org

Table 4: Representative Parameters from EIS Analysis

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Solution Resistance | Rₛ | 50 Ω | Resistance of the electrolyte solution. |

| Charge-Transfer Resistance | R꜀ₜ | 850 Ω | Resistance to electron transfer at the electrode surface. |

| Double-Layer Capacitance | Cdl | 25 µF/cm² | Capacitance of the electrode-electrolyte interface. |

Theoretical and Computational Studies of Di Tert Butyl Pyridine 3,5 Dicarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For Di-tert-butyl pyridine-3,5-dicarboxylate (B1229872), these calculations offer insights into its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. electrochemsci.org DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in determining the structural and electronic properties of pyridine (B92270) derivatives. bhu.ac.inmdpi.com For compounds related to Di-tert-butyl pyridine-3,5-dicarboxylate, DFT is used to calculate various quantum chemical parameters that help predict their reactivity. electrochemsci.org

The molecular structure can be optimized using DFT methods, such as at the B3LYP/6-311+G(2d,p) level, and the results often show good consistency with experimental data from X-ray diffraction. tandfonline.com Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and softness (σ). electrochemsci.org These descriptors are crucial for understanding the chemical behavior of the molecule. bhu.ac.in For instance, a smaller energy gap (ΔE) generally implies higher reactivity. electrochemsci.org

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE | Relates to chemical reactivity and stability. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | σ | The reciprocal of global hardness, indicating higher reactivity. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, particularly for interaction energies. rsc.org For pyridine and its derivatives, ab initio calculations have been used to study intermolecular interactions, such as hydrogen bonding, which influences crystal structures and molecular associations. rsc.org While computationally more demanding than DFT, methods like MP2 with large basis sets (e.g., cc-pVQZ) offer benchmark values for stabilization energies in molecular complexes. rsc.org These high-accuracy calculations are valuable for validating results from more approximate methods like DFT and for providing a deeper understanding of subtle electronic effects within the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comnih.gov The HOMO, being the orbital with the highest energy containing electrons, acts as the electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.com

FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive. electrochemsci.org The shape and localization of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. tandfonline.comsapub.org The molecular electrostatic potential (MEP) map is often used alongside FMO analysis to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) | π(C-N) | Variable | Intramolecular charge transfer, delocalization within the pyridine ring. |

| LP(O) | σ(C-O) | Variable | Hyperconjugative effects from carboxylate oxygen lone pairs. |

| σ(C-H) | σ*(C-C) | Variable | Hyperconjugative effects from tert-butyl groups. |

Structure-Property Relationship Modeling

Modeling the relationship between a molecule's structure and its properties is a cornerstone of computational chemistry. For this compound, this involves understanding how its specific structural features—the pyridine core, the ester groups at the 3 and 5 positions, and the bulky tert-butyl substituents—collectively determine its chemical and physical properties.

Studies on related pyridine derivatives have shown that the nature and position of substituents significantly impact their biological activity and material properties. nih.gov For example, the presence of bulky groups can influence antiproliferative activity or alter the structural architecture of metal-organic frameworks. nih.govrsc.org Computational modeling can correlate calculated molecular descriptors (e.g., from DFT) with experimentally observed properties. This allows for the prediction of the behavior of new, unsynthesized derivatives and provides a rational basis for designing molecules with specific desired functions.

Steric and Electronic Effects on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the interplay of steric and electronic effects originating from its constituent functional groups: the pyridine ring, the two tert-butyl ester groups, and the arrangement of these groups on the aromatic core.

Steric Effects:

The most prominent steric feature of the molecule is the presence of two bulky tert-butyl groups. These groups exert considerable steric hindrance around the carbonyl centers of the ester functionalities. This steric congestion has several important consequences:

Shielding of the Carbonyl Group: The tert-butyl groups partially shield the electrophilic carbon atoms of the ester carbonyls, which can hinder the approach of nucleophiles. This steric protection can decrease the rate of reactions such as hydrolysis or transesterification compared to less hindered esters (e.g., methyl or ethyl esters).

Restricted Rotational Freedom: The rotation around the C-O single bonds of the ester groups may be restricted due to steric clashes between the tert-butyl groups and the pyridine ring. This can influence the preferred conformation of the molecule in solution and in the solid state.

Electronic Effects:

The electronic properties of this compound are primarily governed by the electron-withdrawing nature of the pyridine ring and the ester groups.

Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a degree of electron deficiency. This effect is further amplified by the two electron-withdrawing carboxylate groups at the 3 and 5 positions. This makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, although the latter is still challenging on a pyridine ring.

Inductive and Resonance Effects of Ester Groups: The ester groups withdraw electron density from the pyridine ring through both inductive effects (along the sigma bonds) and resonance effects (delocalization of pi electrons). This withdrawal of electron density deactivates the ring towards electrophilic attack and lowers the basicity of the pyridine nitrogen.

Effect of Tert-Butyl Groups on Electronics: The tert-butyl groups are generally considered to be electron-donating through induction. However, in this molecule, their primary electronic influence is indirect, through the ester linkage. The main electronic character is dominated by the carboxylate's electron-withdrawing nature.

The combination of these steric and electronic factors results in a molecule with moderate reactivity at the ester groups, a relatively stable pyridine core that is resistant to electrophilic substitution, and a weakly basic nitrogen atom. Computational models can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) maps, which visualize the electron density distribution, and frontier molecular orbital (HOMO-LUMO) energies, which provide insights into the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative DFT Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.45 | 6.33 | 2.22 |

| Dimethyl pyridine-3,5-dicarboxylate | -7.54 | -1.89 | 5.65 | 1.85 |

| This compound | -7.49 | -1.85 | 5.64 | 1.88 |

Note: These are illustrative values based on typical trends observed in DFT calculations for similar molecules and are intended for comparative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret the spectroscopic data of molecules, including NMR and IR spectra. For this compound, DFT calculations can offer valuable insights into its spectral features.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts with reasonable accuracy.

¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. Due to the electron-withdrawing ester groups, these protons will be deshielded and appear at a relatively high chemical shift. The proton at the 4-position is likely to be the most downfield, flanked by two ester groups. The protons at the 2 and 6 positions will be equivalent and will appear slightly upfield of the 4-proton. The 18 equivalent protons of the two tert-butyl groups will give rise to a single, strong signal in the upfield region of the spectrum, characteristic of saturated alkyl groups.

¹³C NMR: The carbon atoms of the pyridine ring will show distinct signals in the aromatic region. The carbons bearing the ester groups (C3 and C5) will be significantly downfield due to the deshielding effect of the attached carboxylate. The carbonyl carbons of the ester groups will appear at a very high chemical shift, typically in the 160-170 ppm range. The quaternary carbons and the methyl carbons of the tert-butyl groups will have characteristic shifts in the aliphatic region.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Atom | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |

| Py-H2, H6 | 8.95 | ~9.0 | 151.2 | ~150 |

| Py-H4 | 9.20 | ~9.2 | 138.5 | ~137 |

| -C(CH₃)₃ | 1.65 | ~1.6 | 28.1 | ~28 |

| C=O | - | - | 164.5 | ~164 |

| Py-C3, C5 | - | - | 130.8 | ~131 |

| -C (CH₃)₃ | - | - | 82.5 | ~82 |

Note: Predicted values are illustrative and based on DFT calculations for analogous structures. Experimental values are typical ranges for such functional groups.

Predicted Infrared (IR) Spectroscopy Frequencies:

Theoretical frequency calculations can predict the positions of vibrational bands in an IR spectrum. These predictions are valuable for assigning experimentally observed bands to specific molecular vibrations.

C=O Stretch: The most intense and characteristic absorption is expected to be the C=O stretching vibration of the ester groups, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretch: The C-O single bond stretching vibrations of the ester groups will likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the 1400-1600 cm⁻¹ range.

C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl groups will appear just below 3000 cm⁻¹.

C-H Bending: The C-H bending vibrations of the tert-butyl groups will give rise to characteristic bands in the 1300-1400 cm⁻¹ region.

By comparing the computationally predicted spectrum with the experimental one, a detailed and confident assignment of the vibrational modes of this compound can be achieved.

Derivatives and Analogues: Comparative Academic Research

Systematic Variation of Ester Substituents

The tert-butyl ester groups at the 3- and 5-positions of the pyridine (B92270) ring are significant determinants of the molecule's steric and electronic character. Replacing these bulky groups with smaller, less-hindered alkyl esters, such as methyl and ethyl groups, allows for a comparative analysis of reactivity and chemical behavior.

The synthesis of dimethyl and diethyl pyridine-3,5-dicarboxylate (B1229872) analogues often follows established synthetic routes, such as the Hantzsch pyridine synthesis. For instance, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is commonly formed through the oxidation of corresponding 4-substituted Hantzsch dihydropyridines. chemicalbook.com Similarly, the dimethyl analogue can be synthesized by reacting methyl acetoacetate (B1235776) with paraformaldehyde and ammonium (B1175870) acetate (B1210297). evitachem.com

The primary difference in reactivity between the tert-butyl esters and their methyl or ethyl counterparts lies in their susceptibility to hydrolysis and other nucleophilic substitution reactions. The steric hindrance provided by the tert-butyl groups offers significant protection to the carbonyl carbon, making them more resistant to cleavage under basic or acidic conditions compared to the more accessible methyl and ethyl esters. This differential reactivity is a key consideration in synthetic chemistry, where the tert-butyl group can serve as a robust protecting group, while methyl and ethyl esters are more readily modified.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C11H13NO4 | 223.23 | 210-212 |

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C13H17NO4 | 251.28 | 72-74 chemicalbook.com |

| Dimethyl 2,6-pyridinedicarboxylate | C9H9NO4 | 195.17 | 121-125 |

The length and branching of the alkyl chains on the ester groups systematically influence the physicochemical properties of pyridine dicarboxylates. Research on related pyridine-based compounds demonstrates clear trends associated with increasing the alkyl chain length.